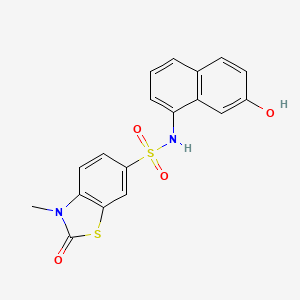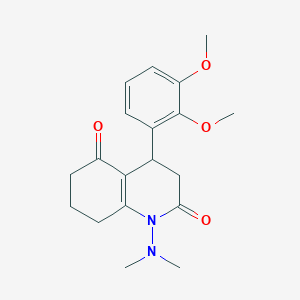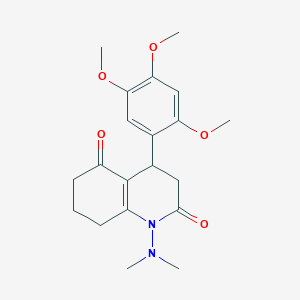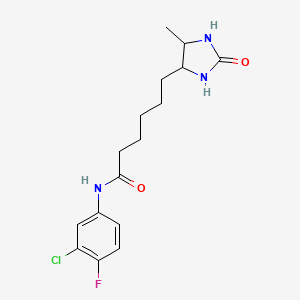![molecular formula C29H22ClN3O3 B11066686 3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066686.png)
3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a spirocyclic structure containing both indole and pyrrole moieties.
- The benzyl group at the 3’ position, the 3-chlorophenyl group at the 5’ position, and the prop-2-yn-1-yl group contribute to its unique structure.
- It may have potential biological activities due to its intricate arrangement of functional groups.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- considering the presence of indole and pyrrole rings, it might be synthesized through multistep reactions involving cyclization, spiroannulation, and functional group manipulations.
- Industrial production methods would likely involve scalable processes with high yields and purity.
Chemical Reactions Analysis
- The compound could undergo various reactions, including:
Oxidation: Oxidative transformations of the alkyne or aromatic rings.
Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).
Substitution: Substitution reactions at the benzyl or chlorophenyl positions.
- Common reagents and conditions would depend on the specific reactions involved.
- Major products could include derivatives with modified functional groups or additional spirocyclic systems.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological activities.
Medicine: Assessing its cytotoxicity, anti-inflammatory properties, or other therapeutic effects.
Industry: Considering its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific literature references, I cannot provide a direct comparison.
- I recommend exploring related spirocyclic indole and pyrrole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C29H22ClN3O3 |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
1-benzyl-5-(3-chlorophenyl)-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H22ClN3O3/c1-2-15-32-23-14-7-6-13-21(23)29(28(32)36)25-24(22(31-29)16-18-9-4-3-5-10-18)26(34)33(27(25)35)20-12-8-11-19(30)17-20/h1,3-14,17,22,24-25,31H,15-16H2 |
InChI Key |
IWLIFFRYHMNBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11066604.png)


![ethyl 4-[(4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]benzoate](/img/structure/B11066630.png)

![4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11066643.png)
![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11066647.png)
![2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid](/img/structure/B11066649.png)
![2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11066653.png)
![4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B11066668.png)
![5,6-bis(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11066672.png)

![ethyl [(2Z)-2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetate](/img/structure/B11066680.png)
![8-[5-methoxy-2-(phenylcarbonyl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11066687.png)
